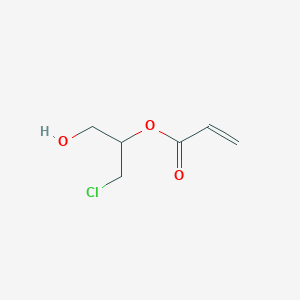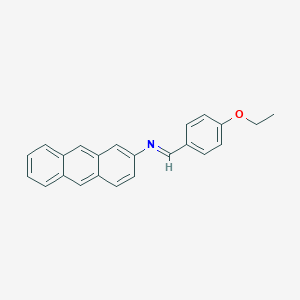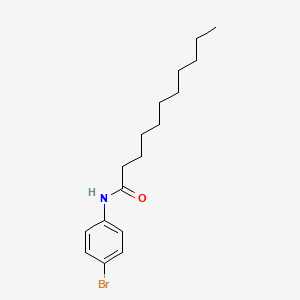![molecular formula C9H16N2O2 B14506033 Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine CAS No. 64933-92-2](/img/structure/B14506033.png)
Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrimidine ring, forming a unique bicyclic structure. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For example, the condensation of mono-Boc-1,3-diaminopropane with succinic anhydride can yield hexahydropyrrolo[1,2-a]pyrimidin-6-one . Another method includes the cycloaddition of levulinic acid or its ester to 1,2- and 1,3-diamines .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity.
科学的研究の応用
Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of bioactive materials and organic electronics.
作用機序
The mechanism by which acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles such as:
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Hexahydropyrrolo[1,2-a]imidazol-5-ones: Explored for their potential as nootropics and painkillers.
Uniqueness
What sets acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in medicinal chemistry and drug discovery.
特性
CAS番号 |
64933-92-2 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H12N2.C2H4O2/c1-3-7-8-4-2-6-9(7)5-1;1-2(3)4/h1-6H2;1H3,(H,3,4) |
InChIキー |
OMAXTNHYQWXDRY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1CC2=NCCCN2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)

![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)

![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)

